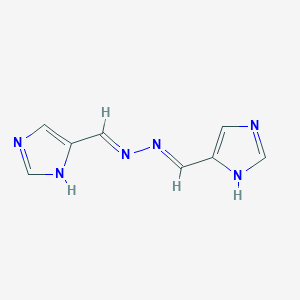
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is an organic compound characterized by the presence of two imidazole rings connected via a hydrazine bridge. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science. The imidazole rings in its structure provide both hydrogen-bond donating and accepting sites, making it a versatile building block for supramolecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .
Scientific Research Applications
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-imidazol-2-yl)methylene)hydrazine: Similar structure but with imidazole rings at different positions.
1,2-Bis((thiophene-3-yl)methylene)hydrazine: Contains thiophene rings instead of imidazole.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Features a benzene ring instead of a hydrazine bridge.
Uniqueness
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is unique due to its specific arrangement of imidazole rings and the presence of a hydrazine bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and material science .
Biological Activity
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazine backbone with imidazole substituents, which are known for their diverse biological properties. The following sections will discuss the synthesis, biological activity, and relevant studies regarding this compound.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with imidazole-containing aldehydes or ketones. This reaction forms the hydrazone linkage that is crucial for its biological activity. Specific synthetic routes may vary, but they generally aim to optimize yield and purity while maintaining the structural integrity of the imidazole rings.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that hydrazone derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.35 to 6 µg/ml, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that imidazole-based compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, derivatives exhibiting IC50 values between 2.43 and 14.65 μM have been reported, suggesting effective cytotoxicity against these cell lines . The mechanism of action may involve apoptosis induction and disruption of microtubule assembly in cancer cells.
Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of hydrazone derivatives, this compound was included among compounds tested against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial efficacy. The study highlighted that compounds with electron-withdrawing groups showed enhanced activity .
Study 2: Anticancer Activity Assessment
Another significant study focused on the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results demonstrated that this compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM. Furthermore, it enhanced caspase-3 activity, indicating activation of apoptotic pathways .
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C8H8N6 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+ |
InChI Key |
JFLHUGVGGWZXSR-NPJRDEIVSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=N/N=C/C2=CN=CN2 |
Canonical SMILES |
C1=C(NC=N1)C=NN=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















